5-Styryl-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, a class to which this compound belongs, have been studied for their broad-spectrum activities in medicinal chemistry .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets due to the presence of the n–c–s– moiety .
Biochemical Pathways
It is known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological properties .
Result of Action
It is known that thiadiazole derivatives can have various biological effects due to their broad spectrum of pharmacological properties .
Preparation Methods
The synthesis of 5-Styryl-[1,3,4]thiadiazol-2-ylamine involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Styryl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Styryl-[1,3,4]thiadiazol-2-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
5-Styryl-[1,3,4]thiadiazol-2-ylamine can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.
Styryl derivatives: Compounds with a styryl group may have similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.
Biological Activity
5-Styryl-[1,3,4]thiadiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and detailed findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula C10H9N3S and a molecular weight of 203.26 g/mol. The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing a range of pharmacological effects:
- Anticancer Activity : Several studies highlight the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds often fall in the micromolar range, indicating significant potency against tumor cells .
- Antimicrobial Properties : The compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with cellular processes .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory cytokines and pathways involved in inflammation .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Conventional Synthesis : Traditional methods involve the reaction of thiadiazole precursors with appropriate aldehydes or ketones under acidic conditions.
- Green Chemistry Approaches : Recent advances focus on environmentally friendly synthesis techniques that utilize microwave irradiation or solvent-free conditions to enhance yield and reduce by-products .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of several derivatives of this compound against HTLV-1 infected cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. Specifically, one derivative demonstrated an IC50 value of approximately 7 μM against infected cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of synthesized thiadiazole derivatives was assessed using agar diffusion methods. Compounds showed high efficacy against common pathogens with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used .
Comparative Analysis
The following table summarizes the biological activities and IC50 values for selected derivatives of this compound:
Compound Derivative | Biological Activity | IC50 (µM) | Target Cell Line |
---|---|---|---|
Compound A | Anticancer | 7 | HTLV-1 infected |
Compound B | Antimicrobial | - | Staphylococcus aureus |
Compound C | Anti-inflammatory | - | Inflammatory cytokines |
The mechanism by which this compound exerts its biological effects involves:
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWSDUTTXHYTR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.